An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole: Chemical Properties and Structure Elucidation
An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(5-Bromopyridin-3-YL)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and spectroscopic analysis, this document delves into the molecule's chemical properties and provides a detailed methodology for its structural elucidation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic entities.
Introduction: The Significance of the Pyridyl-Oxazole Scaffold
Heterocyclic compounds, molecules containing cyclic structures with at least one atom other than carbon within the ring, are foundational to the development of a vast array of pharmaceuticals and functional materials. The pyridyl-oxazole scaffold, which combines the structural features of both pyridine and oxazole rings, represents a privileged motif in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for potential metabolic transformations, while the oxazole ring offers a stable, aromatic core that can be readily functionalized. The presence of a bromine atom on the pyridine ring of 5-(5-Bromopyridin-3-YL)oxazole introduces a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.
Core Chemical Properties
While extensive experimental data for 5-(5-Bromopyridin-3-YL)oxazole is not widely available in public literature, its fundamental chemical properties can be reliably predicted or are available from commercial suppliers. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrN₂O | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| CAS Number | 1256819-32-5 | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of heterocyclic compounds |
| Purity | Commercially available up to 97% | [2] |
Synthesis Strategies: A Conceptual Overview
The synthesis of pyridyl-oxazole derivatives can be achieved through various established synthetic routes. One of the most common and versatile methods is the Van Leusen oxazole synthesis.[1] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. For the synthesis of 5-(5-Bromopyridin-3-YL)oxazole, a plausible synthetic pathway would involve the use of 5-bromonicotinaldehyde as the starting material.
Experimental Workflow: Conceptual Van Leusen Synthesis
Caption: Conceptual workflow for the Van Leusen synthesis of 5-(5-Bromopyridin-3-YL)oxazole.
Structure Elucidation: A Multi-Technique Approach
The unambiguous determination of the structure of 5-(5-Bromopyridin-3-YL)oxazole relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
4.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-(5-Bromopyridin-3-YL)oxazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons.
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Oxazole Protons: The oxazole ring has two protons. The proton at the C2 position will likely appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The proton at the C4 position is also expected to be a singlet, typically appearing slightly more upfield (δ 7.5-8.0 ppm).
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Pyridine Protons: The brominated pyridine ring has three protons. Due to the substitution pattern, they will appear as distinct signals, likely multiplets or broad singlets, in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and oxazolyl substituents.
4.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all eight carbon atoms in the molecule.
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Oxazole Carbons: The carbon atoms of the oxazole ring are expected to resonate in the range of δ 120-160 ppm. The C2 carbon, being between two heteroatoms, will be the most downfield.
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Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C5 of pyridine) will have its chemical shift influenced by the halogen's electronic effects.
Experimental Protocol: Acquiring and Interpreting NMR Spectra
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Sample Preparation: Dissolve approximately 5-10 mg of 5-(5-Bromopyridin-3-YL)oxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters should be used.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
4.2.1. Expected Mass Spectrum
In an electron ionization (EI) mass spectrum, 5-(5-Bromopyridin-3-YL)oxazole is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for oxazoles can involve the loss of CO, HCN, or cleavage of the bond between the two rings.[3]
Logical Framework for Spectroscopic Analysis
Caption: A multi-technique approach to the structural elucidation of 5-(5-Bromopyridin-3-YL)oxazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(5-Bromopyridin-3-YL)oxazole would be expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.
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Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.
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C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and oxazole rings.
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C-O-C stretching: A strong band in the 1250-1050 cm⁻¹ region, indicative of the ether-like linkage within the oxazole ring.
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C-Br stretch: A weaker band in the lower frequency region (typically below 800 cm⁻¹).
Conclusion and Future Outlook
5-(5-Bromopyridin-3-YL)oxazole is a valuable heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key chemical properties and a detailed, predictive framework for its structural elucidation using modern spectroscopic techniques. The synthetic versatility offered by the bromine substituent allows for the generation of diverse libraries of compounds for biological screening. Further research into the synthesis of new derivatives and the exploration of their pharmacological activities is a promising avenue for future investigations. As new data becomes available, a more detailed experimental profile of this compound will undoubtedly emerge, further solidifying its role in the advancement of chemical and pharmaceutical sciences.
References
- Van Leusen, D., van Leusen, A. M., & Siderius, H. (1972). A new and simple synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2371-2373.
- Crow, W. D., & Occolowitz, J. L. (1968). The mass spectrometry of oxazoles and isoxazoles. Australian Journal of Chemistry, 21(7), 1741-1750.
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CP Lab Safety. (n.d.). 5-(5-BROMOPYRIDIN-3-YL)OXAZOLE, 97% Purity, C8H5BrN2O, 1 gram. Retrieved from [Link]




